molecular formula C15H19N3O2S B5502582 N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide

N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B5502582
M. Wt: 305.4 g/mol
InChI Key: RKBCJPVMGDPJSG-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a benzene ring substituted with three methyl groups at positions 2, 4, and 6, along with a sulfonamide group.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, sulfamethazine, indicates that it is harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and residence time.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
  • N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides
  • 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on both the pyrimidine and benzene rings, which imparts distinct chemical and biological properties. Its ability to act as a potent antibacterial agent by inhibiting folic acid synthesis sets it apart from other similar compounds .

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9-6-10(2)14(11(3)7-9)21(19,20)18-15-16-12(4)8-13(5)17-15/h6-8H,1-5H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBCJPVMGDPJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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